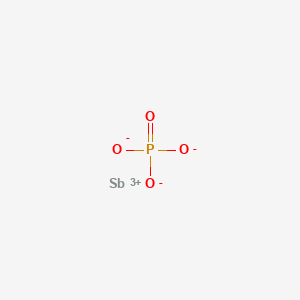

![molecular formula C7H8O B079828 Benzyl alcohol, [7-14C] CAS No. 13057-53-9](/img/structure/B79828.png)

Benzyl alcohol, [7-14C]

Übersicht

Beschreibung

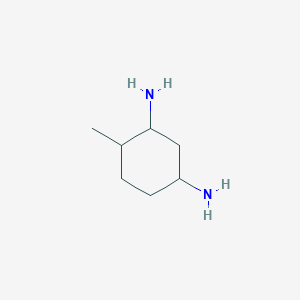

Benzyl alcohol, also known as α-cresol, is an aromatic alcohol with the formula C6H5CH2OH . It is a colorless liquid with a mild pleasant aromatic odor . It is often abbreviated as “BnOH” and is useful as a solvent due to its polarity, low toxicity, and low vapor pressure . It has moderate solubility in water and is miscible in alcohols and diethyl ether .

Synthesis Analysis

Benzyl alcohol can be produced industrially from toluene via benzyl chloride, which is hydrolyzed . Another route entails the hydrogenation of benzaldehyde, a by-product of the oxidation of toluene to benzoic acid . It can also be synthesized through the reaction of benzaldehyde with sodium bisulfite, forming benzyl alcohol as a byproduct .Molecular Structure Analysis

The structure of a C6H5CH2OH molecule is that of a toluene molecule in which one of the hydrogen atoms has been replaced by a hydroxyl group .Chemical Reactions Analysis

The reaction between carboxylic acids and benzyl alcohol leads to the formation of esters . This compound undergoes a Ritter reaction with acrylonitrile to yield N-benzyl acrylamide . When deprotonated, C6H5CH2OH yields a benzylate anion .Physical And Chemical Properties Analysis

Benzyl alcohol is a clear, colorless liquid with a mildly aromatic odor, similar to almonds or cherries . It has a boiling point of 205.3°C and a density of 1.044 g/cm3 . Its solubility in water corresponds to 3.5g/100mL at 20°C and 4.29g/100mL at 25°C .Wissenschaftliche Forschungsanwendungen

Percutaneous Absorption and Metabolism : A study explored the percutaneous absorption and metabolism of [methylene-14C]Benzyl acetate in rats, finding significant absorption and excretion in urine, with major metabolites including hippuric acid, benzoyl glucuronide, benzoic acid, and benzylmercapturic acid (Chidgey, Kennedy, & Caldwell, 1987).

Subcutaneous Absorption Kinetics : Benzyl alcohol was used to study subcutaneous drug absorption kinetics in rats. It has been used as an adjuvant in pharmaceuticals for parenteral administration and was found to have a mean absorption half-life of 1.6 hours in subcutaneous tissue (Ballard & Menczel, 1967).

Biosynthesis from Renewable Sources : Research on engineering Escherichia coli for renewable production of benzyl alcohol from glucose was conducted. This non-natural biosynthetic pathway aimed at producing benzyl alcohol, an important solvent and intermediate chemical in various industries (Pugh, Mckenna, Halloum, & Nielsen, 2015).

Synthesis of Radioactively Labeled Compounds : Studies have been conducted on the synthesis of radioactively labeled compounds, such as [3-14C]Cinnamic acid, using benzyl alcohol as a precursor (Bukowski, Szul, Kański, & Kańska, 2000).

As an Alternative Local Anesthetic : Benzyl alcohol has been evaluated as an alternative local anesthetic. A study compared its anesthetic effects with lidocaine and placebo, finding it to be less painful on injection and effective in providing cutaneous anesthesia (Wilson & Martin, 1999).

Analytical Studies for Quantification : Gas chromatographic-mass spectrometric methods have been developed for identifying and quantifying benzyl alcohol in human serum and postmortem blood, indicating its use in forensic and toxicological studies (Dasgupta & Steinagel, 1997).

Safety And Hazards

Zukünftige Richtungen

The global sales of benzyl alcohol are estimated to be valued at US$ 38.3 million in 2024 and are projected to reach US$ 69.4 million by 2034 . Its demand is increasing due to its multifunctional properties, such as being a good solvent, food preservative, cleaning agent, and chemical intermediate .

Eigenschaften

IUPAC Name |

phenyl(114C)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-ZQBYOMGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[14CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl alcohol, [7-14C] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)

![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)